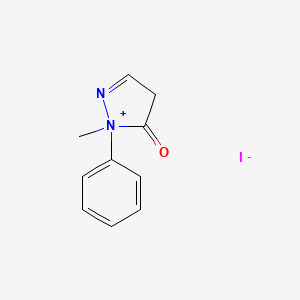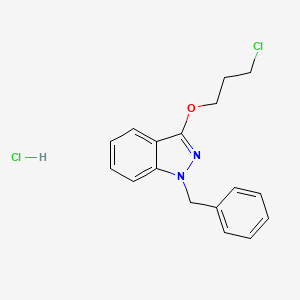
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride typically involves the reaction of 1-benzylindazole with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered biological activities.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and infectious conditions.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, the compound can activate soluble guanylate cyclase (sGC), which plays a role in vasodilation and other physiological processes .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(3-chloropropoxy)indazole;hydrochloride can be compared with other similar compounds, such as:
1-Benzyl-3-(3-dimethylaminopropoxy)indazole;hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a chlorine atom.
1-Benzyl-3-hydroxy-1H-indazole: This compound has a hydroxyl group instead of a chloropropoxy group and is studied for its potential anticancer properties.
Eigenschaften
CAS-Nummer |
64563-67-3 |
|---|---|
Molekularformel |
C17H18Cl2N2O |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
1-benzyl-3-(3-chloropropoxy)indazole;hydrochloride |
InChI |
InChI=1S/C17H17ClN2O.ClH/c18-11-6-12-21-17-15-9-4-5-10-16(15)20(19-17)13-14-7-2-1-3-8-14;/h1-5,7-10H,6,11-13H2;1H |
InChI-Schlüssel |
DTDRRIXOQKXJJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)OCCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



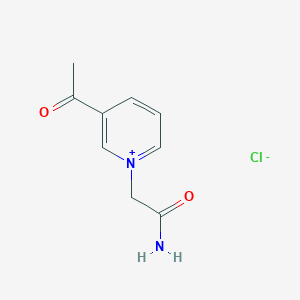

![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
![8-Tert-butyl-1,4-dithiaspiro[4.5]decane](/img/structure/B14489775.png)
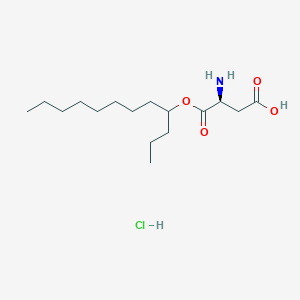
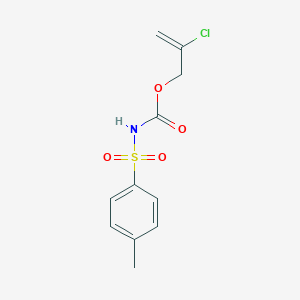
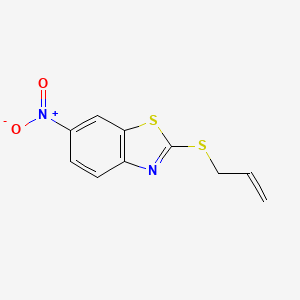

![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
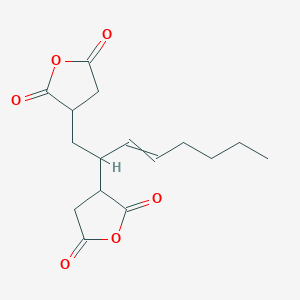
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
